molecular formula C14H17N5O B2630767 5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034454-48-1

5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2630767
CAS No.: 2034454-48-1
M. Wt: 271.324
InChI Key: UGYQFGZKMMRDJZ-UHFFFAOYSA-N
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Description

5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide is a synthetic chemical reagent designed for research and development purposes. This molecule features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal and agricultural chemistry known for its diverse biological activities . The structural motif is present in compounds investigated for their bactericidal efficacy, particularly against Mycobacterium tuberculosis , by targeting the essential membrane transporter MmpL3 . Furthermore, analogous compounds containing the tetrahydropyrazolo[1,5-a]pyridine core have been developed as potent herbicides, such as Pyraclonil, which acts by inhibiting the plant enzyme protoporphyrinogen oxidase (PPO) . As a high-purity building block, this carboxamide derivative is intended for use in lead optimization, structure-activity relationship (SAR) studies, and the discovery of new active molecules in pharmaceutical and agrochemical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-6-16-12(9-15-10)14(20)17-7-11-8-18-19-5-3-2-4-13(11)19/h6,8-9H,2-5,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYQFGZKMMRDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole and pyrazine rings. One common approach is the cyclization of aminopyrazoles with appropriate aldehydes or ketones under acidic or basic conditions[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... The reaction conditions often require the use of catalysts such as iridium complexes to facilitate the formation of the heterocyclic structure[{{{CITATION{{{_3{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity, with continuous monitoring and control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyrazine ring can be oxidized to form pyridine derivatives.

  • Reduction: : Reduction reactions can be used to convert the pyrazine ring to pyrazine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrazine and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) and alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of pyridine derivatives.

  • Reduction: : Formation of pyrazine derivatives.

  • Substitution: : Formation of various substituted pyrazine and pyrazole derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine

  • Pyrazolo[1,5-a]pyridine derivatives (e.g., the target compound) often exhibit conformational rigidity suitable for enzyme active-site binding.
  • Pyrazolo[1,5-a]pyrimidine analogs (e.g., 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ) show enhanced π-stacking interactions due to the additional nitrogen atom, improving affinity for kinases and viral polymerases .

Substituent Effects on Activity and Physicochemical Properties

Compound Name Substituents Biological Target Key Findings
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) Ethyl ester, 3-methylfuran-2-carbonyl RSV Polymerase 65% yield; moderate inhibitory activity (IC₅₀ ~ μM range)
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Thiophene, trifluoromethyl, 4-methoxybenzyl Kinases/Biofilm inhibition High lipophilicity (logP >3) enhances membrane permeability
(R)-(3,4-dihydroquinolin-1(2H)-yl)(4-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)phenyl)methanone Quinoline, methyl Parkin E3 Ligase 72% yield; UPLC-MS m/z 373 [M+H]+; positive allosteric modulation
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Benzodioxole, propyl Unknown Trifluoromethyl group enhances metabolic stability

Key Observations :

  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound) exhibit superior metabolic stability compared to ester analogs .
  • Trifluoromethyl Groups : Compounds with -CF₃ (e.g., ) show increased lipophilicity and target affinity due to electron-withdrawing effects.
  • Aromatic Substituents : Thiophene or benzodioxole moieties improve π-π interactions with hydrophobic enzyme pockets .

Stereochemical and Isomeric Considerations

  • Syn vs. The target compound’s stereochemistry (if present) could similarly influence its pharmacokinetics.

Biological Activity

5-Methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C13H16N4OC_{13}H_{16}N_{4}O, with a molecular weight of approximately 244.30 g/mol. The structure features a pyrazine core and a tetrahydropyrazolo-pyridine moiety that may contribute to its biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds related to the tetrahydropyrazolo structure exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown moderate antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to higher values depending on the specific derivative tested .

Antioxidant Activity

Research has demonstrated that pyrazole derivatives can possess notable antioxidant properties. The ability to scavenge free radicals is essential in mitigating oxidative stress-related diseases. In vitro assays have confirmed that certain derivatives can effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. In vitro assays revealed that it exhibits stronger inhibition than established inhibitors like brequinar and teriflunomide, suggesting its potential utility in immunosuppressive therapies .

Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, the compound was tested for its efficacy against both Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 200 μg/mL, establishing a promising foundation for further development as an antimicrobial agent.

Study 2: Antioxidant Potential

A study focused on the antioxidant properties of related compounds highlighted the ability of this compound to reduce oxidative stress markers in neuronal cell lines. The results suggested that this compound could be beneficial in neuroprotective applications.

The biological activities of this compound are hypothesized to stem from its interaction with specific molecular targets within cells. Its structural features allow it to bind effectively to enzymes or receptors involved in various pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as DHODH by competing for binding sites or altering enzyme conformation.
  • Receptor Modulation : It may also interact with receptors involved in inflammatory responses, thereby modulating cytokine production and immune responses.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey ActivityReference
BrequinarC18H17N3O3DHODH Inhibitor
TeriflunomideC14H18N2O3Immunosuppressive
Pyrazole Derivative AC10H12N4O2Antimicrobial

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